3-(METHYLANILINO)-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
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Overview
Description
3-(METHYLANILINO)-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a complex organic compound that belongs to the class of benzisothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(METHYLANILINO)-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE typically involves the nitration of a benzisothiazole precursor followed by the introduction of a methylanilino group. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The subsequent amination step involves the reaction of the nitro compound with methylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(METHYLANILINO)-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Electrophiles such as halogens, under mild to moderate conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxides of the parent compound.
Substitution: Various substituted benzisothiazole derivatives.
Scientific Research Applications
3-(METHYLANILINO)-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(METHYLANILINO)-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 3-(ANILINO)-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
- 3-(ETHYLANILINO)-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
- 3-(PROPYLANILINO)-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
Uniqueness
3-(METHYLANILINO)-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylanilino group enhances its solubility and reactivity compared to its analogs, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-methyl-6-nitro-1,1-dioxo-N-phenyl-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-16(10-5-3-2-4-6-10)14-12-8-7-11(17(18)19)9-13(12)22(20,21)15-14/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWGORWUVQKFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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